Linsitinib-d3 is derived from linsitinib, which is also known as OSI-906. It belongs to the class of dual inhibitors affecting both the insulin receptor and insulin-like growth factor 1 receptor pathways. These pathways are crucial in regulating cell growth and metabolism, particularly in cancer cells where their dysregulation often leads to tumorigenesis.
Linsitinib-d3 retains the core structure of linsitinib but features deuterium atoms at specific positions within its molecular framework. The molecular formula for linsitinib is C_21H_24N_4O_4S, and for linsitinib-d3, it would be C_21D_24N_4O_4S, indicating the substitution of hydrogen atoms with deuterium.
Linsitinib-d3 undergoes various chemical reactions typical of small-molecule inhibitors:
The mechanism of action for linsitinib-d3 involves:
Linsitinib-d3 is primarily explored for:
CAS No.: 4682-03-5
CAS No.: 11002-90-7
CAS No.: 3562-75-2
CAS No.: 14680-51-4
CAS No.: 54061-45-9